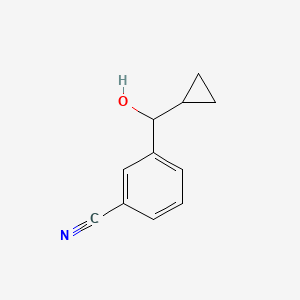

3-(Cyclopropyl(hydroxy)methyl)benzonitrile

Description

3-(Cyclopropyl(hydroxy)methyl)benzonitrile is a benzonitrile derivative featuring a cyclopropyl hydroxymethyl substituent at the 3-position of the benzene ring. Its molecular formula is C11H11NO, with a molecular weight of 173.21 g/mol. The compound’s structure combines the aromatic benzonitrile core with a cyclopropane ring and a hydroxyl group, conferring unique steric and electronic properties.

Propriétés

IUPAC Name |

3-[cyclopropyl(hydroxy)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9,11,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZUTQGKFZMTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC(=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Grignard Reaction with 3-Cyanobenzaldehyde

A common synthetic route involves the reaction of 3-cyanobenzaldehyde with cyclopropylmagnesium bromide under anhydrous conditions. This method proceeds via a nucleophilic addition mechanism, where the Grignard reagent attacks the carbonyl carbon, followed by hydrolysis to yield the tertiary alcohol.

- Reaction Conditions :

- Solvent: Dry tetrahydrofuran (THF) or diethyl ether.

- Temperature: 0°C to room temperature, under inert atmosphere (N₂ or Ar).

- Workup: Quenching with aqueous NH₄Cl, followed by extraction and purification.

| Step | Reagent/Condition | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | CyclopropylMgBr, THF, 0°C → RT | 4–6 | 65–75 |

| 2 | Hydrolysis (H₂O) | 1 | – |

- Sensitivity to moisture/oxygen necessitates strict anhydrous conditions.

- Competing side reactions (e.g., over-addition) may reduce yield.

Reductive Amination and Cyanidation

An alternative approach involves reductive amination of 3-formylbenzonitrile with cyclopropylamine, followed by cyanidation. This method is less common but offers modularity for derivatives.

- Reductive Amination :

- 3-Formylbenzonitrile reacts with cyclopropylamine in the presence of NaBH₃CN.

- Solvent: Methanol or ethanol.

- Yield: ~50–60%.

- Oxidation-Hydrolysis :

- The intermediate amine is oxidized to the alcohol using MnO₂ or Dess-Martin periodinane.

| Step | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | NaBH₃CN, MeOH | 25 | 58 |

| 2 | MnO₂, CH₂Cl₂ | 40 | 70 |

Cyclopropanation via Simmons-Smith Reaction

A cyclopropane ring can be introduced using the Simmons-Smith reaction , where a diiodomethane-zinc-copper couple reacts with a styrene derivative.

Protocol :

Mechanism :

The reaction generates a zinc carbene intermediate, which cyclopropanates the double bond.

- Additives : Trimethylsilyl chloride (TMSCl) improves yield by stabilizing intermediates.

Hydroxylation of Cyclopropylmethyl Intermediate

A multi-step synthesis starting from 3-bromomethylbenzonitrile :

- Substitution : React with cyclopropylboronic acid via Suzuki-Miyaura coupling.

- Hydroxylation : Oxidize the methyl group to hydroxymethyl using OsO₄/NMO.

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclopropylboronic acid, Pd(PPh₃)₄ | 80°C, DMF | 70 |

| 2 | OsO₄, NMO | RT, acetone/H₂O | 55 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Grignard | High yield, straightforward | Moisture-sensitive reagents | Lab-scale |

| Reductive Amination | Modular for analogs | Lower yields | Moderate |

| Simmons-Smith | Direct cyclopropanation | Low yields, toxic reagents | Challenging |

| Hydroxylation | Functional group tolerance | Multi-step, cost | Industrial |

Industrial-Scale Considerations

- Continuous Flow Reactors : Improve safety and efficiency for Grignard reactions.

- Purification : Chromatography vs. crystallization (≥95% purity).

- Cost Drivers : Cyclopropylmagnesium bromide (≈$200/g) vs. boronic acids (≈$50/g).

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cyclopropyl(hydroxy)methyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Oxidation: 3-[Cyclopropyl(formyl)methyl]benzonitrile.

Reduction: 3-[Cyclopropyl(aminomethyl)]benzonitrile.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Chemistry

- Intermediate in Synthesis: 3-(Cyclopropyl(hydroxy)methyl)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biological Research

- Enzyme Inhibition: The compound is being investigated for its potential biological activities, including enzyme inhibition. Studies suggest that the cyclopropyl group may enhance binding affinity to certain enzymes or receptors, making it a candidate for further pharmacological exploration .

- Receptor Binding: Preliminary research indicates that derivatives of this compound could interact with dopamine receptors (D2R and D3R), suggesting potential applications in neuropharmacology .

Medicinal Chemistry

- Therapeutic Potential: There is ongoing research into the therapeutic properties of this compound, particularly in developing new pharmaceuticals. Its structural features may contribute to improved efficacy or reduced side effects in drug formulations .

Industrial Applications

- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various applications within the chemical industry.

Case Studies

- Enzyme Inhibition Study:

- Pharmacological Characterization:

Mécanisme D'action

The mechanism of action of 3-(Cyclopropyl(hydroxy)methyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions .

Comparaison Avec Des Composés Similaires

Structural Analogs and Positional Isomers

Notes:

Physicochemical Properties

Key Insights :

- The hydroxyethylamino side chain in 3-{[Cyclopropyl(2-hydroxyethyl)amino]methyl}benzonitrile significantly increases boiling point and density compared to simpler analogs .

- LogP values (~1.2–1.24) suggest moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted drugs .

Activité Biologique

3-(Cyclopropyl(hydroxy)methyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activity. Understanding its interactions with biological systems can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C12H13N

- Molecular Weight : 185.24 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CC1C(Cc2cccc(c2)C#N)O

This compound features a cyclopropyl group, a hydroxymethyl substituent, and a benzonitrile moiety, which may influence its biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The presence of the hydroxymethyl group may enhance hydrogen bonding interactions, while the cyclopropyl group could contribute to conformational rigidity, potentially affecting binding affinities.

Target Interactions

- Receptor Binding : The compound may exhibit affinity for various receptors, similar to other benzonitriles that have shown activity against dopamine receptors (D2 and D3). Studies indicate that structural modifications can significantly alter receptor selectivity and potency .

- Enzyme Inhibition : Compounds with nitrile groups often act as enzyme inhibitors. The mechanism typically involves the formation of a stable complex with the active site of the enzyme, leading to reduced enzymatic activity .

Case Studies and Research Findings

Several studies have explored the biological properties of compounds structurally related to this compound. Below are key findings:

Pharmacological Profile

The pharmacological profile of this compound is still under investigation, but preliminary data suggest it may exhibit:

- Antidepressant Activity : Analogous compounds have shown promise in modulating neurotransmitter systems.

- Anti-inflammatory Effects : Some benzonitriles have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Q & A

Q. What are the typical synthetic routes for 3-(Cyclopropyl(hydroxy)methyl)benzonitrile, and how are intermediates characterized?

The compound is synthesized via Grignard addition to 3-formylbenzonitrile, followed by hydrolysis and purification. Key steps include:

- Reaction of 3-formylbenzonitrile with a cyclopropylmethyl Grignard reagent in THF at 0°C, followed by gradual warming to room temperature .

- Acidic workup (1 N HCl) to hydrolyze intermediates, neutralization with NaOH (pH 8.0), and extraction with ethyl acetate .

- Purification via flash column chromatography (hexanes/ethyl acetate gradient), validated by NMR for intermediate characterization (e.g., aromatic protons at δ 7.2–7.3 ppm, cyclopropyl CH at δ 0.5–1.2 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : H and C NMR identify aromatic protons (δ 7.2–7.4 ppm), cyclopropyl CH (δ 0.5–1.2 ppm), and hydroxyl protons (broad peak at δ 2.0–3.0 ppm) .

- FT-IR : Confirms nitrile (C≡N stretch at ~2220 cm) and hydroxyl (O–H stretch at ~3400 cm) groups .

- UV-Vis : Assesses electronic transitions (e.g., π→π* in nitrile/aromatic systems, λmax ~270 nm) .

Advanced Research Questions

Q. How can reaction yields be optimized for the Grignard addition step in the synthesis of this compound?

- Temperature control : Maintain 0°C during Grignard reagent addition to minimize side reactions (e.g., over-addition or polymerization) .

- Reagent stoichiometry : Use a 10% excess of Grignard reagent to ensure complete conversion of the aldehyde .

- In situ monitoring : Employ TLC (silica gel, ethyl acetate/hexanes 1:4) to track reaction progress and terminate before byproduct formation .

Q. What computational methods predict the reactivity and stability of this compound?

- DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to evaluate bond dissociation energies (e.g., O–H bond for hydroxyl group stability) .

- Fukui indices : Identify nucleophilic/electrophilic sites; the nitrile group shows high electrophilicity (f ~0.25), making it reactive toward nucleophiles .

- NBO analysis : Assess hyperconjugation effects (e.g., cyclopropyl ring strain influencing C–O bond strength) .

Q. How does stereochemistry impact the biological activity of this compound derivatives?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers. The (S)-enantiomer shows higher binding affinity to plasma kallikrein (IC = 12 nM vs. 45 nM for (R)) in HAE prophylaxis studies .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., berotralstat’s binding to kallikrein’s S1 pocket, where the cyclopropyl group reduces steric hindrance) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Side-chain protection : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before Grignard addition to prevent oxidation .

- Byproduct analysis : Use LC-MS to detect dimers (m/z ~370) or dehydration products (m/z ~185), then adjust reaction pH (<7.0) to suppress elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.